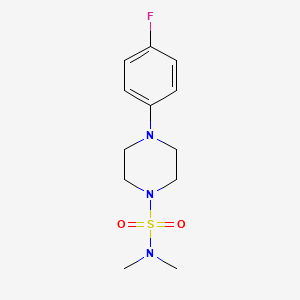

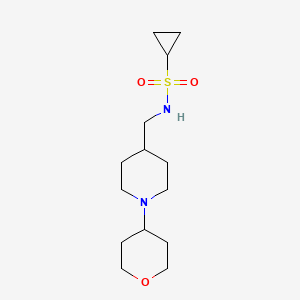

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

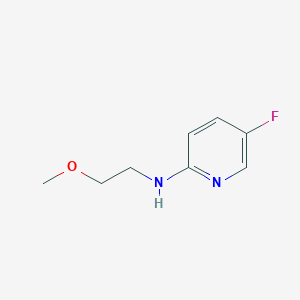

The compound “4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-SO2NH2). They are widely used in medicine, particularly as antibiotics . The 4-fluorophenyl group suggests the presence of a phenyl ring (a hexagonal carbon ring) with a fluorine atom attached at the 4th position .

Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques such as X-ray crystallography , NMR spectroscopy , and computational methods .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide” would depend on its specific structure. For example, 4-fluorophenol, a related compound, is described as a white to light yellow crystal powder .Scientific Research Applications

Flame Retardant Materials

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide: (let’s call it FPPS for brevity) has been investigated as a potential flame retardant. Flame retardants are crucial for enhancing the safety of materials in applications such as electronics, textiles, and construction. Researchers have explored FPPS’s ability to inhibit combustion by scavenging free radicals and promoting the formation of a dense char layer. For instance, a related compound, benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO) , was used to improve the flame retardancy of epoxy resin, achieving a UL-94 V-0 rating and a limiting oxygen index (LOI) of 34.0% .

Heterocyclic Synthesis

FPPS serves as a valuable reagent in generating heterocyclic compounds. For instance, it has been employed in the synthesis of 4-fluorophenylhydrazine , which further participates in the construction of diverse heterocycles. These compounds find applications in medicinal chemistry, materials science, and organic synthesis .

Fluorescent Materials

While not extensively studied, FPPS derivatives may exhibit interesting fluorescence properties. Researchers have synthesized related compounds (e.g., bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine) and investigated their fluorescence behavior. Such materials could find applications in sensors, imaging, and optoelectronics .

properties

IUPAC Name |

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSARHLFSWDPBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2401616.png)

![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)

![5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane](/img/structure/B2401624.png)

![2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2401629.png)

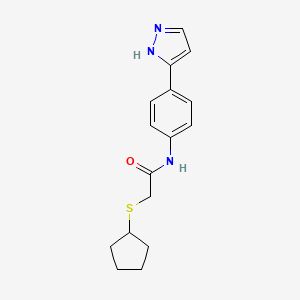

![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2401631.png)